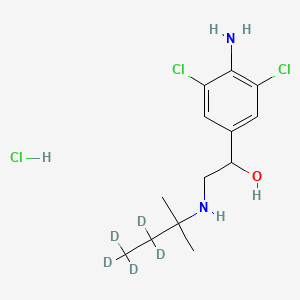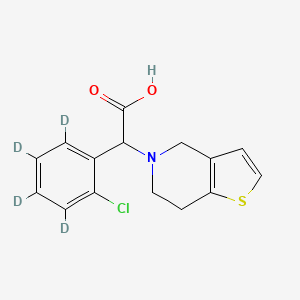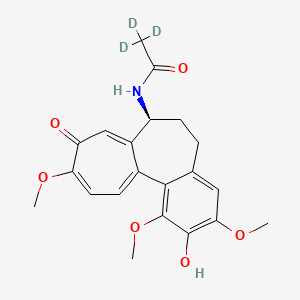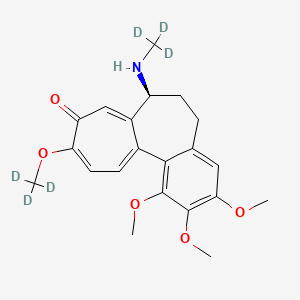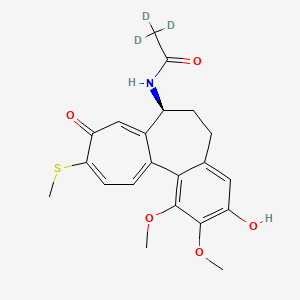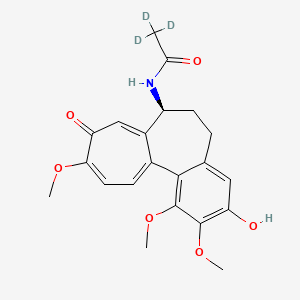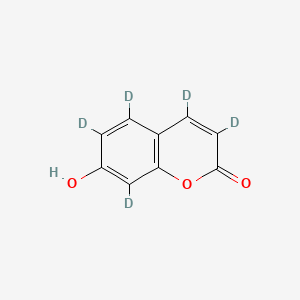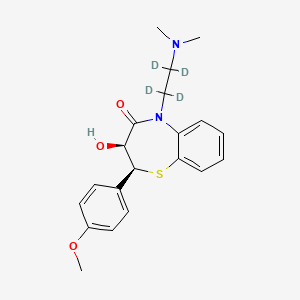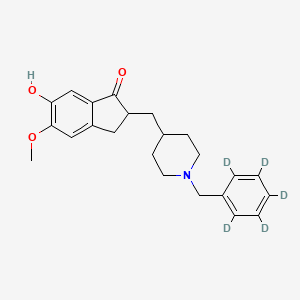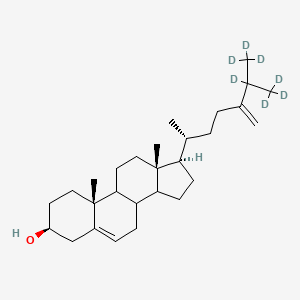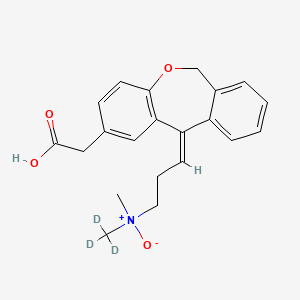
Olopatadine-d3 N-Oxide
Vue d'ensemble
Description
Olopatadine-d3 N-Oxide is the labelled analogue of Olopatadine N-Oxide, which is a metabolite of Olopatadine . Olopatadine is a histamine blocker and mast cell stabilizer . It has a molecular formula of C21H20D3NO4 and a molecular weight of 356.44 .
Synthesis Analysis
The synthesis of Olopatadine is well established . The synthetic route is a 5 step process . A chromatographic analysis of active substance olopatadine hydrochloride, which is used in eye drops as an antihistaminic agent, and its impurity E isomer by hydrophilic interaction liquid chromatography (HILIC) has been presented .Molecular Structure Analysis
The molecular formula of Olopatadine-d3 N-Oxide is C21H20D3NO4 . Its molecular weight is 356.44 .Chemical Reactions Analysis
A chromatographic analysis of active substance olopatadine hydrochloride, which is used in eye drops as an antihistaminic agent, and its impurity E isomer by hydrophilic interaction liquid chromatography (HILIC) has been presented . A validated ultra-high performance liquid chromatography (UHPLC) method has been proposed, validated and used for the determination of olopatadine hydrochloride degradation products .Physical And Chemical Properties Analysis
Olopatadine-d3 N-Oxide is a white to pale yellow solid . It is soluble in methanol . It has a melting point of 108-112°C .Applications De Recherche Scientifique
Metabolism and Cytochrome P450 Activities
Olopatadine is metabolized into two primary metabolites, M1 and M3 (olopatadine N-oxide), with M3 being formed at a higher rate. The formation of M3 is significantly influenced by flavin-containing monooxygenase (FMO)1 and FMO3. Olopatadine's metabolism by CYP3A4 and its lack of inhibition of cytochrome P450 (p450) activities suggest its low potential for drug-drug interactions involving p450 isozymes (Kajita et al., 2002).
Inhibition of Allergic Responses
Olopatadine has been shown to inhibit the expression of cytokine genes, including IL-4, in mast cells, and to inhibit Ca(2+) influx through receptor-operated channels, which is linked to the suppression of degranulation and arachidonic acid release. This suggests a potential for olopatadine in controlling allergic reactions (Matsubara et al., 2004).
Stability and Degradation Profiling
A study on the intrinsic stability and forced degradation profiling of olopatadine hydrochloride under different conditions revealed its similar pattern of degradation in various hydrolytic conditions, highlighting its chemical stability (Basniwal & Jain, 2018).
Novel Drug Delivery Systems
Research on novel drug delivery systems, such as polyvinyl pyrrolidone coated olopatadine-ethyl cellulose microparticles laden doughnut contact lens, has been explored for sustained ocular delivery of olopatadine with limited alteration to the optical properties of the contact lens. This study indicates an innovative approach for efficient drug delivery for ocular conditions (Xue et al., 2020).
Safety And Hazards
Orientations Futures
Olopatadine is used for the symptomatic treatment of ocular itching associated with allergic conjunctivitis in ophthalmic formulations and seasonal allergic rhinitis in intranasal formulations . It is currently marketed under several brand names, including Pazeo, Patanase, and Opatanol . Future research may focus on further understanding its mechanism of action and potential applications in treating other conditions.
Propriétés
IUPAC Name |
(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZPVWYFNGMCP-IZKBQEDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858255 | |
| Record name | (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olopatadine-d3 N-Oxide | |
CAS RN |
1246832-94-9 | |
| Record name | (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)
